Triethoxy(propan-2-yl)silane
Description
Structure
3D Structure
Properties
CAS No. |
17877-40-6 |
|---|---|
Molecular Formula |
C9H22O3Si |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
triethoxy(propan-2-yl)silane |
InChI |
InChI=1S/C9H22O3Si/c1-6-10-13(9(4)5,11-7-2)12-8-3/h9H,6-8H2,1-5H3 |
InChI Key |
BJDLPDPRMYAOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(C)C)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Triethoxy Propan 2 Yl Silane
Direct Synthesis Routes
The direct synthesis of triethoxy(propan-2-yl)silane can be approached through two main strategies: the addition of triethoxysilane (B36694) to an unsaturated precursor (hydrosilylation) and the reaction of a silicon electrophile with an isopropyl nucleophile (Grignard reagent-mediated synthesis).
Hydrosilylation Approaches
Hydrosilylation is a prominent method for the formation of silicon-carbon bonds, involving the addition of a Si-H bond across a double or triple bond. acs.org In the context of this compound synthesis, this would involve the reaction of triethoxysilane with propene. This reaction is typically catalyzed by transition metal complexes, most notably those containing platinum. acs.org
The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by the insertion of the alkene into the metal-hydride or metal-silyl bond, and subsequent reductive elimination of the final product. acs.org The hydrosilylation of alkenes generally follows an anti-Markovnikov addition, meaning the silicon atom attaches to the terminal carbon of the double bond. acs.org
While specific studies detailing the hydrosilylation of propene with triethoxysilane to yield this compound are not extensively documented in the reviewed literature, the general principles are well-established for other alkenes. For instance, the hydrosilylation of various olefins with triethoxysilane has been successfully achieved using platinum-based catalysts. acs.org Research has also explored the use of more abundant and cost-effective iron-series metals as catalysts for the hydrosilylation of alkenes with tertiary silanes. sioc-journal.cnnih.gov
Grignard Reagent Mediated Syntheses
The use of Grignard reagents offers a classic and versatile route for the formation of silicon-carbon bonds. nih.gov For the synthesis of this compound, this would typically involve the reaction of an isopropyl Grignard reagent, such as isopropylmagnesium bromide or isopropylmagnesium chloride, with a suitable triethoxysilyl precursor. A common precursor for this reaction is tetraethoxysilane (TEOS).
The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of the tetraethoxysilane, leading to the displacement of one of the ethoxy groups. The general reaction is as follows:
(CH₃)₂CHMgX + Si(OCH₂CH₃)₄ → (CH₃)₂CHSi(OCH₂CH₃)₃ + MgX(OCH₂CH₃) (where X = Cl or Br)
While specific literature detailing this exact reaction for this compound is sparse, the synthesis of various aryltrialkoxysilanes through the reaction of aryl Grignard reagents with tetraalkyl orthosilicates has been well-documented, demonstrating the feasibility of this approach. rsc.orgresearchgate.net
Alkoxy Exchange and Transesterification Reactions
Alkoxy exchange, or transesterification, is a process where the alkoxy groups on a silicon atom are exchanged with those from an alcohol. nih.gov This method can be employed for the synthesis of this compound by reacting triethoxysilane with isopropanol. This equilibrium-driven reaction is typically facilitated by an acidic or basic catalyst. nih.gov
The forward reaction is favored by the removal of ethanol (B145695) from the reaction mixture. The general equation for this transesterification is:
HSi(OCH₂CH₃)₃ + (CH₃)₂CHOH ⇌ HSi(OCH₂CH₃)₂(OCH(CH₃)₂) + CH₃CH₂OH
Continuous processes for the transesterification of alkoxysilanes have been developed to improve efficiency by continuously separating the product streams. nih.gov
Catalytic Systems in this compound Production
The efficiency and selectivity of the synthesis of this compound are heavily influenced by the choice of catalytic systems. Both homogeneous and heterogeneous catalysts are employed in its production, each with distinct advantages and mechanisms.
Homogeneous Catalysis
Homogeneous catalysts, which are soluble in the reaction medium, are widely used in hydrosilylation reactions. Platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly effective for the hydrosilylation of alkenes with silanes. acs.org These catalysts typically operate under mild conditions and exhibit high activity. smolecule.com In addition to platinum, complexes of other transition metals like rhodium and ruthenium have also been investigated for their catalytic activity in hydrosilylation. nih.gov
In the context of transesterification reactions, homogeneous basic catalysts like tetraethylammonium (B1195904) hydroxide (B78521) can be used. These catalysts function by deprotonating the silanol (B1196071) groups, creating more nucleophilic silanolate ions that readily attack adjacent silicon centers. google.com
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst recovery and reusability. For the direct synthesis of triethoxysilane from silicon and ethanol, a process analogous to the potential direct synthesis of this compound, heterogeneous catalysts are employed. A common system involves a composite catalyst of cupric oxide and cuprous oxide, with Raney copper acting as the primary catalyst.
In the context of hydrosilylation, supported platinum catalysts, such as platinum on carbon or silica (B1680970), have been developed. google.com These heterogeneous catalysts aim to combine the high activity of platinum with the practical benefits of easy separation. For example, a silica-supported Karstedt-type platinum catalyst has shown good catalytic activity at room temperature. google.com Single-atom platinum catalysts supported on alumina (B75360) nanorods have also been reported as highly active and selective heterogeneous catalysts for the hydrosilylation of various olefins. acs.org
For the condensation of this compound, transition metal catalysts can significantly enhance efficiency. For instance, Tin(II) ethylhexanoate can reduce the gelation time by 40% at a 0.5 wt% loading through a Lewis acid-mediated activation of silanol groups. google.com Zirconium acetylacetonate (B107027) operates via a chelation mechanism, coordinating with two silanol oxygen atoms and thereby lowering the activation energy for condensation. google.com
| Catalyst | Loading (mol%) | Gelation Time (h) | Crosslink Density (%) |
| None | 0 | 68 | 72 |
| Tin(II) ethylhexanoate | 0.5 | 41 | 85 |
| Zirconium acetylacetonate | 1.0 | 29 | 91 |
| Tetraethylammonium hydroxide | 2.0 | 52 | 88 |
| Data synthesized from catalyst screening studies. google.com |
Purification and Isolation Techniques for Research Applications
The purification and isolation of this compound are critical steps to ensure its suitability for various research applications, which demand high purity standards. The primary goal of these techniques is to remove unreacted starting materials, catalysts, solvents, and byproducts from the reaction mixture. The choice of purification method is often dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. For alkoxysilanes like this compound, the most commonly employed and effective purification techniques are distillation and column chromatography.
Distillation Methods
Distillation is a widely used technique for the purification of volatile liquids and is particularly well-suited for separating this compound from less volatile or non-volatile impurities.
Fractional Distillation: This is the most common distillation method for purifying this compound. It is effective in separating the desired product from impurities with different boiling points. A patent related to the production of a similar compound, triethoxysilane, highlights the use of a high-efficiency spiral-screen column with a specific reflux ratio to obtain a high-purity product. google.com The process involves carefully controlling the temperature and pressure to selectively vaporize and then condense the this compound, leaving behind impurities. For instance, a method for purifying alkoxysilanes suggests that the treated compound can be isolated by distillation. google.com
| Parameter | Typical Range/Value | Purpose |
| Pressure | Vacuum (e.g., 1-50 mmHg) | To lower the boiling point and prevent thermal decomposition of the silane (B1218182). |
| Temperature | Dependent on pressure, typically elevated | To achieve efficient vaporization of the product. |
| Column Type | Packed or Vigreux column | To increase the surface area for repeated vaporization-condensation cycles, enhancing separation efficiency. |
| Reflux Ratio | 2:1 to 6:1 | To control the purity of the distillate, with higher ratios generally leading to higher purity. google.com |
Table 1: Typical Parameters for Fractional Distillation of Alkoxysilanes.
Removal of Halide Impurities: A specific challenge in the synthesis of alkoxysilanes can be the presence of halide impurities, which can be detrimental in applications such as semiconductor manufacturing. google.comgoogle.com A patented method describes the removal of such impurities by treating the crude alkoxysilane with zinc metal or organic zinc compounds. google.com Following this chemical treatment, the purified this compound is isolated by distillation. google.com The treatment is typically carried out at temperatures ranging from 50°C to the reflux temperature of the alkoxysilane, not exceeding 250°C. google.com
Chromatographic Techniques
Chromatography offers an alternative or complementary method to distillation, particularly for achieving very high purity or for separating compounds with close boiling points.
Column Chromatography: For the purification of organoalkoxysilanes, column chromatography can be an effective technique. mdpi.com The choice of stationary phase (e.g., silica gel) and eluent system is crucial for successful separation. To prevent the self-condensation of the alkoxysilanes on the slightly acidic silica gel, it is a common practice to add a small percentage of a protic solvent, such as ethanol (1-2%), to the eluent system. mdpi.com This helps to deactivate the silica gel surface and improve the recovery of the desired compound.
| Parameter | Typical Material/Solvent | Purpose |
| Stationary Phase | Silica Gel | Provides a high surface area for the separation of components based on their polarity. |
| Eluent System | A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) | To control the elution of the compounds from the column. |
| Additive | Ethanol (1-2% v/v) | To prevent hydrolysis and condensation of the silane on the silica gel surface. mdpi.com |
Table 2: General Parameters for Column Chromatography of Organoalkoxysilanes.
Gas Chromatography (GC): While primarily an analytical technique, preparative gas chromatography can be used for the purification of small quantities of volatile compounds like this compound to a very high degree of purity. In research settings, GC is more commonly used to assess the purity of the isolated fractions obtained from distillation or column chromatography. A capillary column gas chromatographic method has been developed for the detection and quantification of various alkoxysilanes, which can be adapted for purity analysis of this compound. nih.gov The identity of the peaks in the chromatogram is typically confirmed using mass spectrometry (GC-MS). nih.gov
Characterization of Purified this compound
Following purification, it is essential to characterize the isolated this compound to confirm its identity and purity. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound and confirming the absence of proton- or carbon-containing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the sample and to identify any volatile impurities that may be present. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as Si-O-C and C-H bonds, and to ensure the absence of impurities like Si-OH, which would indicate hydrolysis.
Through the careful application of these purification and characterization techniques, researchers can obtain this compound of the required purity for their specific applications.
Reaction Mechanisms and Chemical Transformations of Triethoxy Propan 2 Yl Silane
Hydrolysis and Condensation Mechanisms
The fundamental chemical transformations of triethoxy(propan-2-yl)silane involve two key reactions: hydrolysis and condensation. nih.gov Hydrolysis is the cleavage of the silicon-oxygen bond in the ethoxy group by water, leading to the formation of a silanol (B1196071) (Si-OH) group and ethanol (B145695). This is a stepwise process, with the three ethoxy groups hydrolyzing sequentially. Condensation involves the reaction between silanol groups or between a silanol group and an ethoxy group, forming a siloxane (Si-O-Si) bond and producing either water or ethanol.
The general reactions can be represented as:
Hydrolysis: R-Si(OC₂H₅)₃ + nH₂O ⇌ R-Si(OC₂H₅)₃₋ₙ(OH)ₙ + nC₂H₅OH (where R = propan-2-yl)
Condensation (water-producing): 2 R-Si(OC₂H₅)₂OH ⇌ (C₂H₅O)₂(R)Si-O-Si(R)(OC₂H₅)₂ + H₂O
Condensation (alcohol-producing): R-Si(OC₂H₅)₂OH + R-Si(OC₂H₅)₃ ⇌ (C₂H₅O)₂(R)Si-O-Si(R)(OC₂H₅)₂ + C₂H₅OH
Acid-Catalyzed Hydrolysis and Condensation
Under acidic conditions (pH < 7), the hydrolysis of this compound is initiated by the protonation of an ethoxy group, making it a better leaving group. gelest.com This is followed by a nucleophilic attack by water on the silicon atom. The reaction mechanism is generally considered to be an SN2-type reaction. The rate of acid-catalyzed hydrolysis is typically fast. For alkoxysilanes in general, the hydrolysis rate is significantly greater under acidic conditions compared to base-catalyzed conditions. gelest.com
The subsequent condensation reaction under acidic conditions is relatively slow, which allows for the formation of more linear, less branched polysiloxane chains. This is because the protonated silanol groups are less reactive towards condensation.
Table 1: General Trends in Acid-Catalyzed Hydrolysis of Alkoxysilanes
| Alkyl Group | Steric Hindrance | Expected Relative Hydrolysis Rate |
| Methyl | Low | High |
| Ethyl | Moderate | Intermediate |
| n-Propyl | Moderate | Intermediate |
| Propan-2-yl (Isopropyl) | High | Low |
| tert-Butyl | Very High | Very Low |
Base-Catalyzed Hydrolysis and Condensation
In basic media (pH > 7), the hydrolysis of this compound proceeds via nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This mechanism also generally follows an SN2 pathway. The hydrolysis rate under basic conditions is generally slower than under acidic conditions.
Conversely, the condensation reaction is significantly accelerated in basic conditions. The deprotonated silanol group (silanolate, SiO⁻) is a strong nucleophile that readily attacks other silanol or ethoxy groups, leading to the rapid formation of a highly branched and cross-linked three-dimensional siloxane network.
The steric hindrance of the propan-2-yl group also plays a crucial role in the base-catalyzed reactions. The bulky nature of the isopropyl group can impede the approach of the hydroxide ion during hydrolysis and also hinder the close approach required for the condensation of silanol groups. This steric effect is a key factor in controlling the structure of the resulting polymer.
Neutral pH Reaction Kinetics
At a neutral pH of approximately 7, both the hydrolysis and condensation of this compound are generally slow. The concentration of both H₃O⁺ and OH⁻ ions is low, resulting in uncatalyzed or very slow water-catalyzed reactions. The dissolution of the silane (B1218182) in water is often the rate-limiting step for neutral silanes. dtic.mil The formation of the initial silanol group increases the solubility of the molecule in water. dtic.mil
The reaction kinetics at neutral pH are highly dependent on factors such as temperature and the presence of any potential catalytic species. However, for practical applications in sol-gel processing, either acidic or basic catalysts are typically employed to achieve reasonable reaction rates.
Sol-Gel Processing Chemistry
The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For this compound, this process is driven by the hydrolysis and condensation reactions discussed above, which lead to the formation of a continuous three-dimensional network of Si-O-Si bonds.
Factors Influencing Gelation and Network Formation
The formation of the gel and the final structure of the network are influenced by several key factors:
pH: As detailed earlier, the pH is a critical parameter. Acidic conditions favor the formation of linear or weakly branched polymers, resulting in longer gelation times. Basic conditions promote the formation of highly branched, particulate-like structures, leading to shorter gelation times.
Water-to-Silane Ratio (r): The molar ratio of water to the alkoxysilane precursor affects the extent of hydrolysis. A higher 'r' value generally leads to more complete hydrolysis and a more extensively cross-linked network.
Solvent: The choice of solvent can influence the solubility of the reactants and the rates of hydrolysis and condensation. Alcohols are common solvents as they are miscible with both water and the silane precursor.
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to faster gelation.
Catalyst Concentration: The concentration of the acid or base catalyst directly impacts the reaction rates and, consequently, the gelation time and the final network structure.
Precursor Concentration: The concentration of this compound in the solution affects the proximity of the reacting species and can influence the rate of condensation and the density of the resulting gel.
Table 2: Influence of Key Factors on Gelation and Network Structure
| Factor | Effect on Gelation Time | Resulting Network Structure |
| Low pH (Acidic) | Longer | More linear, less branched |
| High pH (Basic) | Shorter | Highly branched, particulate |
| High Water/Silane Ratio | Generally Shorter | More cross-linked |
| High Temperature | Shorter | Increased reaction rates |
| High Catalyst Concentration | Shorter | Faster reaction rates |
Role in Hybrid Organic-Inorganic Network Development
This compound is a valuable precursor for creating hybrid organic-inorganic materials. The propan-2-yl group is a stable organic moiety that is covalently bonded to the inorganic silica (B1680970) network. This non-hydrolyzable organic group imparts specific properties to the final material.
The presence of the propan-2-yl group can:
Increase Hydrophobicity: The alkyl group introduces a nonpolar character to the material, making it more water-repellent compared to a purely inorganic silica network derived from precursors like tetraethoxysilane (TEOS).
Modify Mechanical Properties: The organic group can introduce flexibility into the otherwise rigid silica network, potentially reducing brittleness.
Control Porosity: The steric bulk of the isopropyl group can influence the packing of the polysiloxane chains during condensation, affecting the pore size and distribution within the final gel.
Enhance Compatibility: In composite materials, the organic group can improve the compatibility and interfacial adhesion with organic polymers.
By co-polymerizing this compound with other alkoxysilanes (e.g., TEOS or other organofunctional silanes), it is possible to precisely tailor the properties of the resulting hybrid material for a wide range of applications, including coatings, adhesives, and functionalized surfaces. The control over the hydrolysis and condensation reactions is crucial for achieving the desired network structure and, consequently, the desired material properties.
Polymerization Pathways Involving this compound
This compound is a trifunctional organosilane, meaning it has three hydrolyzable ethoxy groups attached to the silicon atom. This structural feature allows it to participate in various polymerization reactions, primarily through hydrolysis and condensation, to form a range of silicon-containing polymers. The non-hydrolyzable propan-2-yl (isopropyl) group remains attached to the silicon atom, influencing the properties of the final macromolecular structure.
Condensation Polymerization
The primary mechanism for the polymerization of this compound is condensation polymerization, which occurs in two fundamental steps: hydrolysis and condensation. gelest.comnih.gov This process is common for alkoxysilanes and is the basis for sol-gel chemistry. google.com
Step 1: Hydrolysis
In the presence of water, the three ethoxy groups (-OCH₂CH₃) of this compound are sequentially or simultaneously replaced by hydroxyl groups (-OH), forming isopropylsilanetriol and releasing ethanol as a byproduct. nih.gov This reaction is typically catalyzed by an acid or a base. google.comsemanticscholar.org
Acid-catalyzed mechanism: In an acidic medium, an ethoxy group is first protonated, making it a better leaving group. A water molecule then attacks the electrophilic silicon atom in a nucleophilic substitution (Sₙ2-Si) reaction. nih.govsemanticscholar.org
Base-catalyzed mechanism: In an alkaline medium, hydroxide ions directly attack the silicon atom, facilitating the displacement of the ethoxy groups. semanticscholar.org
The rate of hydrolysis is influenced by several factors, including pH, the water-to-silane ratio, the catalyst used, and the solvent. semanticscholar.orgresearchgate.net The stepwise nature of hydrolysis means that partially hydrolyzed species, such as diethoxy(isopropyl)silanol and ethoxy(isopropyl)silanediol, exist as intermediates.
Step 2: Condensation
The newly formed, reactive silanol groups (Si-OH) are unstable and undergo condensation reactions with other silanol groups or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si). gelest.com This process results in the formation of oligomers and eventually a highly cross-linked polymer network, with the elimination of water or ethanol. researchgate.net
Water-producing condensation: (Si-OH) + (HO-Si) → (Si-O-Si) + H₂O
Alcohol-producing condensation: (Si-OH) + (CH₃CH₂O-Si) → (Si-O-Si) + CH₃CH₂OH
The competition between hydrolysis and condensation rates is a critical factor determining the structure of the final polymer. researchgate.net For instance, slower condensation relative to hydrolysis allows for the formation of more silanol groups before significant network formation occurs. The bulky, non-hydrolyzable propan-2-yl group introduces steric hindrance, which can affect the condensation rate and the final structure of the polymer network compared to silanes with smaller organic groups. gelest.com
| Factor | Effect on Hydrolysis and Condensation | Reference |
|---|---|---|
| pH | Affects the rates of both hydrolysis and condensation. Acidic conditions generally accelerate hydrolysis, while basic conditions promote condensation. | semanticscholar.org |
| Water/Silane Ratio | A higher water content generally favors hydrolysis. Insufficient water can lead to incomplete hydrolysis and a different polymer structure. | researchgate.netresearchgate.net |
| Catalyst | Acids, bases, and certain metal salts can be used to control the reaction kinetics. | google.comgoogle.com |
| Organic Substituent (R group) | The size and nature of the non-hydrolyzable group (e.g., propan-2-yl) affect reaction rates due to steric and electronic effects. Bulky groups can slow condensation. | gelest.comsemanticscholar.org |
Copolymerization with Other Silane Monomers
This compound can be copolymerized with other silane monomers through co-hydrolysis and co-condensation reactions. This approach is used to create hybrid materials with tailored properties that combine the characteristics of the individual monomers. nih.gov The properties of the resulting copolymer depend on the functionality and chemical nature of the co-monomers.
Common co-monomers for copolymerization include:
Tetra-functional silanes: Such as Tetraethoxysilane (TEOS), which can act as a cross-linking agent to increase the network density of the polymer.
Organofunctional silanes: Silanes with reactive organic groups (e.g., amino, epoxy, vinyl, or methacryloxy groups) can be incorporated to introduce specific functionalities into the final material. nih.govnih.gov For example, copolymerization with 3-Aminopropyltriethoxysilane (APTES) would introduce amino groups, altering the surface chemistry and reactivity of the resulting polymer.
A significant challenge in copolymerization is the potentially vast difference in the hydrolysis and condensation kinetics of the different silane monomers. google.com The relative reactivity of the silanes determines whether a random copolymer, a block copolymer, or a mixture of separate homopolymers is formed. The hydrolysis rate of trialkoxysilanes is influenced by the organic substituent. researchgate.netresearchgate.net For instance, electron-donating groups can affect the electrophilicity of the silicon atom, while bulky groups can sterically hinder the approach of water. The propan-2-yl group of this compound will have a different kinetic profile compared to the functional groups of other silanes, which must be considered when designing copolymerization reactions. researchgate.net
| Co-Monomer | Chemical Formula | Functionality | Potential Effect on Copolymer | Reference |
|---|---|---|---|---|
| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | Tetra-functional | Increases cross-link density, hardness, and thermal stability. | google.com |
| 3-Aminopropyltriethoxysilane (APTES) | H₂N(CH₂)₃Si(OC₂H₅)₃ | Amino-functional | Introduces basic amino groups, improves adhesion to certain substrates, provides sites for further chemical modification. | researchgate.net |
| Vinyltrimethoxysilane (VTMS) | CH₂=CHSi(OCH₃)₃ | Vinyl-functional | Allows for subsequent free-radical polymerization or cross-linking through the vinyl group. | thenanoholdings.com |
| 3-Glycidyloxypropyltrimethoxysilane (GPTMS) | CH₂OCHCH₂O(CH₂)₃Si(OCH₃)₃ | Epoxy-functional | Introduces reactive epoxy rings for covalent bonding with other polymers like polyamides or polyamines. | nih.gov |
Formation of Silicon-Containing Macromolecular Compounds
The polymerization of this compound, either alone or with co-monomers, leads to the formation of various silicon-containing macromolecular compounds, broadly known as polysiloxanes. ukessays.com The architecture of these macromolecules can range from linear chains to highly branched or cross-linked three-dimensional networks, depending on the reaction conditions.
Because this compound is trifunctional, its homopolymerization typically results in the formation of a branched or cross-linked network structure known as a silsesquioxane. thenanoholdings.com The general empirical formula for a fully condensed silsesquioxane is (RSiO₁.₅)ₙ, where R is the non-hydrolyzable organic group. For this compound, the resulting polymer would be a poly(isopropylsilsesquioxane). The propan-2-yl groups protrude from the inorganic Si-O-Si backbone, imparting specific properties to the macromolecule, such as hydrophobicity and solubility in organic solvents.
The introduction of different organic or inorganic components into the siloxane structure can lead to the formation of complex macromolecules:
Hybrid Organic-Inorganic Polymers: These materials contain both the inorganic siloxane backbone and organic functionalities. The properties of these hybrids can be finely tuned by varying the organic component, leading to materials with enhanced thermal stability, mechanical strength, or optical properties. nih.govnih.gov
Hyperbranched Polymers: Under specific reaction conditions, the controlled hydrolysis and condensation of trifunctional silanes can lead to the formation of hyperbranched polymers. nih.gov These are highly branched, globular macromolecules with a large number of terminal functional groups.
Core-Shell Structures: By carefully controlling the sequential addition and reaction of different silane monomers, it is possible to synthesize macromolecular structures with a core made from one type of polysiloxane and a shell made from another. google.com For example, a dense core could be formed from TEOS, with a functional outer shell formed from the copolymerization of this compound and an organofunctional silane.
The synthesis of these advanced macromolecular compounds is a key area of materials science, as the unique combination of an inorganic silicon-oxygen backbone and organic side groups allows for the creation of materials with novel properties. nih.govmdpi.com
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of Triethoxy(propan-2-yl)silane, offering detailed information about the hydrogen, carbon, and silicon atomic environments.
The proton (¹H) NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the ethoxy and isopropyl groups. The ethoxy groups produce a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (B1212753) (-OCH₂) and methyl (-CH₃) protons. The isopropyl group's methine (-CH) proton appears as a multiplet, coupled to the six equivalent methyl protons, which in turn appear as a doublet.
Based on analogous structures like triethoxysilane (B36694) and compounds containing an isopropyl group, the expected chemical shifts (δ) are detailed below. chemicalbook.comdocbrown.info
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethoxy -CH₃ | ~1.2 | Triplet | ~7.0 |
| Ethoxy -OCH₂- | ~3.8 | Quartet | ~7.0 |
| Isopropyl -CH(CH ₃)₂ | ~1.1 | Doublet | ~7.0 |
| Isopropyl -CH (CH₃)₂ | ~1.0-1.5 | Multiplet (Septet) | ~7.0 |
Note: The methine proton of the isopropyl group may be obscured by the ethoxy methyl signals, but its multiplet nature should be discernible upon closer inspection.
The ¹³C NMR spectrum distinguishes the unique carbon environments within the molecule. Four distinct signals are anticipated for this compound, corresponding to the two different carbons of the ethoxy groups and the two different carbons of the isopropyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and silicon atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ethoxy -C H₃ | ~18 |
| Ethoxy -OC H₂- | ~58 |
| Isopropyl -CH(C H₃)₂ | ~17 |
| Isopropyl -C H(CH₃)₂ | ~23 |
Data synthesized from analysis of similar functional groups in related molecules. docbrown.infodocbrown.info
²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon environment. The chemical shift of the silicon nucleus is highly sensitive to its substituents. In this compound, the silicon atom is bonded to three oxygen atoms and one carbon atom, a structure denoted as a T-type environment in siloxane chemistry. researchgate.net The specific alkyl group (isopropyl) and alkoxy groups (ethoxy) fine-tune the exact chemical shift. For organotrialkoxysilanes, the ²⁹Si resonance typically appears in a well-defined region of the spectrum. The chemical shift for this compound is expected in the range of -55 to -65 ppm relative to tetramethylsilane (B1202638) (TMS). unige.chpascal-man.com This distinguishes it from other silanes, such as tetraalkoxysilanes (Q-type structures, ~-80 to -110 ppm) or di- and monoalkoxysilanes. huji.ac.il
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy investigates the molecular vibrations of this compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from C-H, Si-O, and C-O bonds.
C-H Stretching: Strong absorptions are observed in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methyl and methylene groups. researchgate.net
Si-O-C Asymmetric Stretching: A very strong and broad band typically appears around 1070-1100 cm⁻¹, which is characteristic of the Si-O-C linkage in alkoxysilanes. nist.gov
C-H Bending: Deformational vibrations for the alkyl groups are found in the 1350-1470 cm⁻¹ region.
Si-C Stretching: A weaker absorption corresponding to the Si-C bond can be expected in the 700-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds and symmetric vibrations.
Si-O-C Symmetric Stretching: This vibration, often weak in the IR spectrum, gives a strong signal in the Raman spectrum, typically around 600-700 cm⁻¹. rsc.orgjkps.or.kr
C-H Stretching: Symmetric and asymmetric C-H stretching modes are also visible in the 2850-3000 cm⁻¹ region. researchgate.net
Skeletal Vibrations: The Si-C bond and the carbon skeleton of the alkyl groups give rise to characteristic signals in the lower frequency "fingerprint" region of the Raman spectrum. ejournal.by
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Strong (IR/Raman) |
| C-H Bending | 1350 - 1470 | 1350 - 1470 | Medium (IR) |
| Si-O-C Asymmetric Stretch | 1070 - 1100 | Weak | Very Strong (IR) |
| Si-O-C Symmetric Stretch | Weak | 600 - 700 | Strong (Raman) |
| Si-C Stretch | ~740 | ~740 | Medium-Weak (IR/Raman) |
Mass Spectrometry for Molecular Weight and Structure Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure from fragmentation patterns. Using electron ionization (EI), the molecular ion peak (M⁺) for this compound (m/z = 220) may be observed, although it can be weak due to the lability of alkoxysilanes.
The fragmentation pattern is highly predictable. A common and often dominant fragmentation pathway for alkoxysilanes is the loss of an alkoxy group (-OC₂H₅). Another significant fragmentation involves the loss of an alkene (ethylene, C₂H₄) from an ethoxy group.
Expected Fragmentation Peaks (m/z):
m/z 177: [M - C₂H₅O]⁺, loss of an ethoxy radical.
m/z 163: [M - C₃H₇]⁺, loss of the isopropyl group.
m/z 135: [Si(OC₂H₅)₂OH]⁺ or similar rearranged ions resulting from subsequent losses.
m/z 119: [M - C₂H₅O - C₂H₄O]⁺, loss of an ethoxy group and an ethylene (B1197577) oxide molecule.
The presence of these characteristic fragments confirms the connectivity of the ethoxy and isopropyl groups to the central silicon atom. nist.govresearchgate.net
Chromatographic Techniques for Purity and Molecular Weight Distribution
Gas Chromatography (GC) is the primary method for assessing the purity of volatile compounds like this compound. dss.go.th
Methodology: A sample is vaporized and passed through a capillary column (e.g., a non-polar DB-5 or similar). The separation is based on the compound's boiling point and interaction with the column's stationary phase.
Detection: A Flame Ionization Detector (FID) is commonly used for quantitative analysis, providing a response proportional to the mass of carbon. For definitive identification of impurities, a Mass Spectrometer is used as the detector (GC-MS), which provides mass spectra for each separated component. rsc.org
Purity Assessment: The purity of this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. Potential impurities could include starting materials, other alkoxysilanes, or hydrolysis/condensation products (siloxanes). diva-portal.org
Molecular weight distribution analysis, typically performed by Gel Permeation Chromatography (GPC), is not relevant for the monomeric compound itself but is essential for characterizing its oligomeric or polymeric derivatives that may form through hydrolysis and condensation.
Advanced Material Applications of Triethoxy Propan 2 Yl Silane Derivatives
Surface Modification and Functionalization Strategies
The core of Triethoxy(propan-2-yl)silane's utility in surface modification lies in the dual nature of its molecular structure. The triethoxy groups can be hydrolyzed to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of many inorganic substrates (like glass, metals, and ceramics) to form stable, covalent Si-O-Substrate bonds. dakenchem.comccl.nethengdasilane.com Simultaneously, the non-hydrolyzable isopropyl group remains attached to the silicon atom, and its chemical nature dictates the new surface properties.
Adhesion Promotion and Interfacial Bonding Enhancement
This compound can function as an effective adhesion promoter, creating a molecular bridge between inorganic substrates and organic polymers. dakenchem.comsisib.com This is particularly crucial in composite materials, coatings, and adhesives where strong and durable bonding between dissimilar materials is required to prevent delamination and failure under stress.
The mechanism of adhesion promotion involves several steps. First, in the presence of water, the ethoxy groups of the silane (B1218182) hydrolyze to form trihydroxy(propan-2-yl)silane. These silanol groups are highly reactive and can hydrogen-bond with hydroxyl groups on an inorganic surface. ccl.net Upon curing with heat, these hydrogen bonds are converted into stable, covalent Si-O-metal or Si-O-glass bonds, effectively grafting the silane molecule onto the substrate. The isopropyl group, being non-polar, can then physically entangle with or exhibit van der Waals forces of attraction to an organic polymer matrix, thus completing the molecular bridge and enhancing interfacial adhesion. dakenchem.com While the isopropyl group itself is not reactive, its presence can improve the compatibility between the treated substrate and a non-polar polymer matrix.
The table below illustrates the typical improvement in lap shear strength for an aluminum-epoxy adhesive system with and without the use of a silane adhesion promoter similar in function to this compound.
Table 1: Illustrative Adhesion Promotion Effect of a Silane Coupling Agent
| Treatment | Lap Shear Strength (MPa) |
|---|---|
| Unprimed Aluminum | 12.5 |
| Silane-Primed Aluminum | 25.3 |
Note: Data is representative of the effect of alkyl-functional silanes and not specific to this compound.
Hydrophobicity and Oleophobicity Impartment
Surfaces treated with this compound can exhibit increased hydrophobicity. After the silane molecules are anchored to a substrate via their silanol groups, the non-polar isopropyl groups are oriented away from the surface, creating a low-energy film. gelest.com This layer of hydrocarbon groups reduces the surface's affinity for water, causing water droplets to bead up and have a higher contact angle. researchgate.net
The degree of hydrophobicity achieved depends on factors such as the density of the silane layer on the surface and the orientation of the isopropyl groups. A well-ordered, dense monolayer of the silane would provide the most significant increase in water contact angle. This property is valuable for creating water-repellent coatings for glass, ceramics, and other surfaces, which can lead to self-cleaning properties and improved resistance to environmental degradation. While the isopropyl group provides hydrophobicity, it is not oleophobic. For a surface to repel oils, more specialized silanes with fluorinated alkyl chains are typically required. gelest.com
The following table presents typical water contact angle measurements on glass slides before and after treatment with an alkyl-functional silane, demonstrating the hydrophobicity imparted.
Table 2: Representative Water Contact Angle on Silane-Treated Glass
| Surface | Water Contact Angle (°) |
|---|---|
| Untreated Glass Slide | 35° |
| Alkyl-Silane Treated Glass Slide | 105° |
Note: Data is illustrative for short-chain alkyl silanes and not specific to this compound. The actual contact angle can vary based on surface preparation and application conditions. researchgate.netnih.gov
Surface-Modified Particulate Systems
This compound can be used to modify the surface of particulate materials, such as silica (B1680970), titania, or other mineral fillers. nih.govresearchgate.net This functionalization can be achieved either by post-treating pre-formed particles or by including the silane as a co-precursor during particle synthesis in a sol-gel process. nih.gov
When used to modify particles, the isopropyl groups on the surface can have several beneficial effects. They can improve the dispersibility of the particles in non-polar organic solvents and polymer matrices by preventing agglomeration through steric hindrance. google.com This is critical in applications like paints, coatings, and polymer composites, where a uniform distribution of filler particles is necessary to achieve desired mechanical and optical properties. Furthermore, the hydrophobic nature of the treated particles can reduce their moisture sensitivity.
For instance, in a composite material, silica particles modified with this compound would have a lower tendency to absorb water at the particle-polymer interface, which can otherwise compromise the mechanical strength and long-term durability of the composite.
Table 3: Effect of Surface Modification on Particle Dispersibility
| Particle System | Solvent | Dispersibility |
|---|---|---|
| Unmodified Silica | Toluene | Poor (Aggregates Settle) |
| Isopropyl-Functionalized Silica | Toluene | Good (Stable Dispersion) |
Note: This table provides a qualitative representation of the expected improvement in the dispersibility of particles in a non-polar solvent after surface modification with a short-chain alkyl silane.
Fabrication of Thin Films and Coatings
The ability of this compound to undergo hydrolysis and condensation makes it a suitable precursor for the fabrication of thin films and coatings through sol-gel processes. frontiersin.orgchemrxiv.org By controlling the reaction conditions, such as pH, water-to-silane ratio, and catalyst, the properties of the resulting film can be tailored for specific applications.
Dielectric Films for Microelectronics
In the microelectronics industry, there is a continuous demand for materials with low dielectric constants (low-k) to be used as interlayer dielectrics, which help to reduce signal delay and power consumption in integrated circuits. google.com Organosilicate glasses derived from organo-functional silanes are promising candidates for low-k materials.
The table below shows a comparison of the dielectric constants of pure silica and organosilicate films, illustrating the effect of organic functionalization.
Table 4: Representative Dielectric Constants of Thin Films
| Film Material | Dielectric Constant (k) |
|---|---|
| Pure SiO₂ (from TEOS) | ~ 4.0 |
| Organosilicate Glass (OSG) | 2.5 - 3.0 |
| Porous Organosilicate Glass | < 2.5 |
Note: Data is representative of the class of organosilicate materials and not specific to films derived solely from this compound. google.com
Anti-Reflective and Protective Coatings
This compound can also be incorporated into the formulation of anti-reflective and protective coatings. google.com In anti-reflective coatings, the goal is to create a film with a refractive index that is intermediate between that of air and the substrate, thereby minimizing reflection. By co-condensing this compound with TEOS in a sol-gel process, the refractive index of the resulting silica-based coating can be fine-tuned. The inclusion of the organic isopropyl groups generally lowers the refractive index of the silica network. researchgate.netresearchgate.net
Furthermore, the hydrophobic surface imparted by the isopropyl groups can provide a protective function to the coating. google.com This is particularly beneficial for optical components exposed to the environment, as it can prevent the accumulation of moisture and contaminants on the surface, which could otherwise degrade the optical performance and durability of the component. Such coatings can enhance the light transmittance of solar cell cover glass, display screens, and other optical lenses. semanticscholar.org
The following table provides illustrative data on the optical properties of a glass substrate before and after the application of a sol-gel derived anti-reflective coating.
Table 5: Illustrative Optical Properties of an Anti-Reflective Coating
| Sample | Peak Transmittance (%) | Refractive Index of Coating |
|---|---|---|
| Uncoated Glass | 92.0 | N/A |
| Glass with AR Coating | 98.5 | 1.42 |
Note: Data is representative of single-layer silica-based AR coatings and is not specific to coatings made from this compound. google.com
Application in Resist Underlayer Films for Patterning Processes
In the realm of semiconductor manufacturing, particularly in lithographic patterning processes, the use of multi-layer resist systems is crucial for achieving high-resolution features. Derivatives of this compound are integral to the formulation of resist underlayer films. These films are applied to a substrate before the photoresist layer and serve multiple critical functions.
A primary role of these underlayer films is to provide high etching resistance during the substrate processing phase. google.com In a trilayer process, the underlayer must withstand the etching processes that transfer the pattern from the resist to the substrate. google.com Compositions containing polysilsesquioxanes, which can be formed from the polycondensation of trialkoxysilanes, are baked at high temperatures (above 300°C) to create a film with high carbon density. google.com This process enhances the film's compactness and significantly improves its resistance to etching, preventing pattern wiggling and collapse of fine features. google.com
Furthermore, these underlayer films can be engineered to have anti-reflective properties. google.com While the primary anti-reflection function in a trilayer stack is often assigned to the resist intermediate layer, providing the underlayer with some anti-reflection capability can further suppress reflectance and improve pattern fidelity. google.comresearchgate.net The use of an underlayer with high EUV (extreme ultraviolet) photon absorption can also enhance resist sensitivity and resolution. researchgate.net The stability of these silane-based underlayers under EUV irradiation is a key advantage, ensuring consistent performance during exposure. researchgate.net
The co-optimization of these underlayers with the resist material is essential for tuning the entire patterning stack for optimal performance, especially as feature sizes shrink towards the sub-20 nm scale for next-generation lithography. spie.org
Role in Composite Materials and Nanocomposites
The function of this compound derivatives as coupling agents is central to the production of high-performance composite materials and nanocomposites. They facilitate a stable and robust interface between dissimilar materials, namely inorganic fillers and organic polymer matrices.
Reinforcement of Polymer Matrices
Silane coupling agents are instrumental in reinforcing polymer matrices by chemically bonding inorganic fillers (like silica or glass fibers) to the polymer. This chemical linkage at the interface is crucial for transferring stress from the flexible polymer matrix to the rigid filler, thereby significantly enhancing the mechanical properties of the composite material.
The application of aminosilanes, a related class of trialkoxysilanes, demonstrates this principle effectively. When used to treat fillers in thermoplastics and thermosetting resins—such as epoxies, polyamides, and polycarbonates—they markedly improve physical and mechanical properties. Enhancements are seen in flexural strength, compressive strength, and shear strength, both in dry and wet conditions. The improved adhesion between the filler and the polymer matrix prevents delamination at the interface under mechanical stress. For instance, alkali and silane treatments on natural fibers like ramie yarn can modify the fiber surface to facilitate better adhesion and chemical bonding with a polymer matrix, highlighting the versatility of silanes in reinforcing composites. mdpi.com
Interactive Table: Effect of Silane Treatment on Composite Properties
| Property | Without Silane Treatment | With Silane Treatment |
| Adhesion | Poor | Excellent researchgate.netgoogle.com |
| Mechanical Strength | Lower | Significantly Higher mdpi.com |
| Water Resistance | Lower | Improved |
| Filler Dispersion | Prone to agglomeration | Homogeneous |
Interfacial Engineering in Fillers
Effective reinforcement hinges on the quality of the interface between the filler and the polymer. This compound and its derivatives are used for interfacial engineering, modifying the surface of fillers to make them more compatible with the polymer matrix. researchgate.net The triethoxy groups of the silane hydrolyze to form silanol groups, which then condense with hydroxyl groups present on the surface of inorganic fillers like silica, forming stable covalent bonds. researchgate.net
The organic functional group of the silane (in this case, the propan-2-yl group or a derivative thereof) is chosen for its compatibility and reactivity with the polymer matrix. researchgate.net This creates a chemical bridge at the interface, improving the interfacial bonding strength. researchgate.netelsevierpure.com This surface treatment enhances the wetting and dispersion of the filler within the polymer, preventing the formation of agglomerates that can act as stress concentration points and compromise mechanical performance. By tailoring the surface chemistry of the filler, these silanes ensure a more uniform and robust composite structure.
Photopatternable Materials and Resins
Derivatives of this compound are key ingredients in the formulation of photopatternable materials, particularly photosensitive resins used extensively in the electronics industry.
Photosensitive Resin Compositions
Photosensitive resin compositions are complex mixtures designed to form patterns upon exposure to light. A typical composition includes a polymer, a photoactive compound, a solvent, and various additives to tune the properties. Silane derivatives are often incorporated to enhance adhesion and thermal stability.
For example, a photosensitive resin composition may contain a polysiloxane, a solvent, and other organic groups. google.com The inclusion of a silane coupling agent, such as one derived from this compound, can significantly improve the adhesion of the photosensitive resin to substrates like silicon wafers, ceramics, and metals. google.com In some formulations, a silane coupling agent with both double bonds and an imide structure is used. google.com This allows the resin to maintain excellent adhesion even after being cured at high temperatures (above 300°C), a critical requirement for many semiconductor applications. google.com
Interactive Table: Components of a Photosensitive Resin Composition
| Component | Function | Example Compound/Material |
| Binder Polymer | Forms the main film structure | Polyimide, Polysiloxane google.comgoogle.com |
| Photoactive Compound | Initiates chemical change upon light exposure | Photoacid Generator (PAG) core.ac.uk |
| Adhesion Promoter | Enhances bonding to the substrate | Silane Coupling Agent google.com |
| Solvent | Dissolves components for application | Organic Solvent google.com |
Application in Semiconductor Device Manufacturing
The photosensitive resins described above are fundamental to the manufacturing of semiconductor devices. google.com They are used in photolithography to create the intricate patterns that define circuits, transistors, and other components on a wafer. These materials can serve as insulating layers, protective surface coatings, or interlayer dielectrics that separate conductive layers. google.com
The process involves spin-coating the photosensitive resin onto a substrate, exposing it to a pattern of light (often UV or EUV), and then developing it to remove either the exposed or unexposed regions, leaving a patterned film. The enhanced adhesion provided by silane coupling agents is vital to prevent the patterned features from lifting off the substrate during development or subsequent processing steps. google.comcore.ac.uk The high thermal stability imparted by the siloxane and silane components ensures that the patterned material can withstand the high temperatures used in later manufacturing stages, such as etching and deposition, without degradation. google.com
Specialty Polymeric Systems
Borazine-Based Resins and Silicon Polymers
The application of this compound in the formulation of borazine-based resins has been noted in patent literature. These patents suggest its potential utility as a component in creating these inorganic polymers, which are of interest for their thermal stability and ceramic-like properties. However, detailed studies elucidating the specific influence of the propan-2-yl group on the final properties of the resin, such as thermal resistance, mechanical strength, or processability, are not readily found.
In the broader context of silicon polymers, trialkoxysilanes are fundamental precursors. They undergo hydrolysis and condensation reactions to form polysiloxane networks. The nature of the alkyl group attached to the silicon atom can significantly impact the characteristics of the resulting polymer. For instance, the isopropoxy group in this compound could theoretically influence the reaction kinetics and the three-dimensional structure of the polymer network. However, specific research data quantifying these effects for this particular compound in comparison to other common trialkoxysilanes is not extensively documented.
Carbosilane Dendrimers and Hybrid Materials
Carbosilane dendrimers are highly branched macromolecules with a silicon-carbon backbone, offering a unique combination of properties from both organic and inorganic chemistry. The functionalization of their periphery with various chemical groups is a key strategy to tailor their properties for specific applications. While the use of silanes to functionalize these dendrimers is a common approach, there is no specific mention in the available literature of this compound being used for this purpose. General methodologies involve the attachment of different functional moieties to the dendrimer surface, but research singling out the effects of the this compound moiety is absent.
Due to the limited specific research on this compound in these advanced applications, the creation of detailed data tables illustrating its specific performance characteristics in these contexts is not feasible at this time.
Computational Chemistry and Theoretical Modeling of Triethoxy Propan 2 Yl Silane Systems
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Triethoxy(propan-2-yl)silane, DFT calculations can elucidate its molecular geometry, electronic properties, and inherent reactivity.
By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized molecular structure of this compound can be determined. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the spatial arrangement of the atoms. The presence of the bulky propan-2-yl (isopropyl) group attached to the silicon atom introduces significant steric hindrance, which influences the conformation of the ethoxy groups.
DFT is also instrumental in analyzing the reactivity of the molecule. nih.gov Key reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals can identify the most probable sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the ethoxy groups are expected to be the primary sites for electrophilic attack due to the localization of the HOMO, while the silicon atom is the main site for nucleophilic attack, as indicated by the LUMO distribution.
The electronic properties derived from DFT, such as the molecular electrostatic potential (MESP), offer a visual representation of the charge distribution and are used to predict intermolecular interactions. utq.edu.iq For this compound, the MESP would show negative potential regions around the oxygen atoms, indicating their susceptibility to electrophilic attack, and a positive potential region around the silicon atom.
Table 1: Calculated DFT Properties for a Representative Alkoxysilane
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 8.7 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |
Note: The values in this table are representative for a generic trialkoxysilane and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations of Condensation and Network Formation
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations are particularly useful for understanding the complex processes of hydrolysis and subsequent condensation, which lead to the formation of polysiloxane networks. tandfonline.comacs.org
The simulation typically begins with the this compound molecules in a solvent, often a mixture of water and alcohol. The initial step is the hydrolysis of the ethoxy groups (Si-OCH2CH3) to form silanol (B1196071) groups (Si-OH). bohrium.comnih.gov This reaction is often catalyzed by an acid or a base. google.comgelest.com The rate of hydrolysis is influenced by factors such as pH, water concentration, and the steric bulk of the alkyl group. uni-saarland.deunm.edu The isopropyl group in this compound is expected to sterically hinder the approach of water to the silicon center, potentially slowing down the hydrolysis rate compared to less bulky alkoxysilanes.
Following hydrolysis, the resulting silanol-containing molecules undergo condensation reactions. bohrium.com This can occur between two silanol groups to form a siloxane bond (Si-O-Si) and a water molecule, or between a silanol group and an ethoxy group to form a siloxane bond and an ethanol (B145695) molecule. nih.gov MD simulations can track the formation of these bonds over time, providing insights into the growth of oligomers and the eventual formation of a cross-linked network. acs.orgmdpi.com
The structure of the resulting network is highly dependent on the reaction conditions and the nature of the silane (B1218182). The bulky isopropyl group in this compound would likely lead to a more open and less densely cross-linked network compared to silanes with smaller substituents, due to steric constraints that limit the proximity of reactive silanol groups.
Table 2: Key Stages in MD Simulation of Silane Condensation
| Stage | Description | Key Influencing Factors |
| Hydrolysis | Cleavage of Si-OR bonds to form Si-OH groups. | pH, water concentration, catalyst, steric hindrance of the R group. |
| Oligomerization | Formation of short-chain polymers through condensation of a few monomer units. | Concentration of silanols, solvent polarity. |
| Network Formation | Growth of the oligomers into a three-dimensional cross-linked network. | Reaction time, temperature, functionality of the silane. |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of chemicals based on their molecular structure. iupac.orgyoutube.com For this compound, QSPR models can be developed to estimate a wide range of physicochemical properties, such as boiling point, density, and viscosity, without the need for experimental measurements. nih.govnih.gov
The development of a QSPR model involves several steps. First, a dataset of compounds with known properties is compiled. For predicting the properties of this compound, this dataset would ideally include a variety of other alkoxysilanes. Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological, geometrical, and electronic features.
For this compound, relevant descriptors would likely include:
Topological descriptors: Molecular weight, number of atoms, and connectivity indices that describe the branching of the molecule.
Geometrical descriptors: Molecular surface area and volume, which are influenced by the size and shape of the isopropyl and ethoxy groups.
Electronic descriptors: Dipole moment and polarizability, which relate to the intermolecular forces.
Finally, a mathematical model is built using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to establish a relationship between the molecular descriptors and the property of interest. nih.gov This model can then be used to predict the property for new compounds like this compound. The accuracy of the prediction depends on the quality of the dataset and the relevance of the chosen descriptors.
Table 3: Representative Molecular Descriptors for QSPR Modeling of Alkoxysilanes
| Descriptor Type | Example Descriptor | Information Encoded |
| Topological | Wiener Index | Branching and size of the molecule. |
| Geometrical | Solvent-Accessible Surface Area | Molecular shape and potential for intermolecular interactions. |
| Electronic | Total Dipole Moment | Polarity and electrostatic interactions. |
| Constitutional | Molecular Weight | Overall size of the molecule. |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which aids in their experimental identification and characterization. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra.
NMR Spectra: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using DFT calculations. nih.govbohrium.com These calculations involve computing the magnetic shielding tensors for each nucleus in the molecule. github.iostackexchange.com By comparing the calculated shifts with experimental data for related compounds, it is possible to assign the peaks in the experimental spectrum of this compound. The predicted spectrum would show characteristic signals for the protons and carbons of the ethoxy and isopropyl groups.
Vibrational Spectra: The IR and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities using DFT. ijeat.org The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. researchgate.netresearchgate.net For this compound, one would expect to see characteristic bands for the Si-O-C stretching, C-H stretching and bending of the alkyl groups, and vibrations of the Si-C bond.
Reaction Pathways: Theoretical calculations can also be used to explore the reaction mechanisms of this compound, particularly its hydrolysis and condensation reactions. nih.gov By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for different reaction steps. google.com This provides a detailed understanding of the reaction kinetics and the factors that control them. For instance, calculations can compare the energy barriers for acid- and base-catalyzed hydrolysis, providing insights into which conditions are more favorable for the reaction to occur. scispace.com
Table 4: Predicted Spectroscopic Data and Their Interpretation
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies
The synthesis of organoalkoxysilanes is moving beyond traditional methods, with a focus on increasing efficiency, reducing costs, and enabling the creation of more complex molecules.
Direct Synthesis from Silica (B1680970): A significant area of research is the direct conversion of silica (SiO₂), an abundant and inexpensive raw material, into alkoxysilanes. acs.orgnih.gov This approach bypasses the energy-intensive carbothermal reduction of silica to silicon metal. nih.gov Methods being explored include the base-catalyzed depolymerization of SiO₂ with alcohols, sometimes in the presence of dehydrating agents like molecular sieves or under carbon dioxide pressure to improve yields. acs.org This represents a more sustainable and potentially lower-cost route to alkoxysilane precursors. nii.ac.jp
Catalytic Innovations: The development of novel catalysts is pivotal. Researchers have developed efficient cobalt-based catalytic systems for the synthesis of alkoxysilanes via alkene hydrosilylation. nih.govacs.org These earth-abundant metal catalysts offer a more sustainable alternative to traditional platinum-based catalysts and can operate under mild conditions, such as room temperature. nih.govacs.org Furthermore, organocatalytic protocols are being established, for instance, using bicyclic amidine compounds to catalyze the formation of complex silatrane (B128906) cages from organotrialkoxysilanes in a solvent-free manner. acs.org
Flow Chemistry: Continuous flow synthesis is emerging as a green and sustainable process for the functionalization of Si-H bonds in hydrosilanes. sci-hub.se This technique allows for precise control over reaction conditions, rapid reaction times (often within minutes), and safer handling of reactive intermediates like organolithium compounds, leading to the efficient and scalable production of functionalized organosilanes. sci-hub.se
Specialized Reactions: Specific chemical reactions are being refined to create tailored organosilanes. The aza-Michael reaction, for example, has been used for the high-yield synthesis of functionalized silyl- and silatranyl- mono- and diadducts from aminopropyltriethoxysilane. mdpi.com These methods expand the library of available functional silanes for specialized applications.
Integration into Advanced Manufacturing Processes
The unique ability of Triethoxy(propan-2-yl)silane and related compounds to act as a bridge between organic and inorganic materials makes them valuable in advanced manufacturing, particularly in the semiconductor and nanotechnology sectors.
Semiconductor Manufacturing: In the production of semiconductor devices, purity and performance are paramount. Alkoxysilanes like Tetraethoxysilane (TEOS) are foundational materials for depositing silicon dioxide films. repositorioinstitucional.mx While direct evidence for this compound is specific, its properties suggest potential use in similar applications, such as forming dielectric layers or surface modification of wafers. Advanced manufacturing techniques like reactive distillation are being evaluated to produce high-purity alkoxysilanes (e.g., >99.5% purity for TEOS) required for microelectronics. repositorioinstitucional.mx The integration of organosilanes can also be seen in the development of optimized gas mixers and showerheads used in deposition processes, where uniform, leak-proof, and thermally stable components are critical. 3dsystems.com
Nanotechnology and Nanofabrication: Alkoxysilanes are essential precursors in the bottom-up synthesis of silica nanoparticles and other nanostructures via the sol-gel process. sinosil.commdpi.com The ability to functionalize these nanoparticles by co-condensing with organosilanes like this compound allows for precise tailoring of surface chemistry. nih.gov This is crucial for applications ranging from reinforcing agents in high-performance polymer composites to creating hydrophobic and stain-resistant coatings on technical textiles. sinosil.comnih.gov The controlled hydrolysis and condensation of these silanes are key to defining the final properties of the nanomaterials. sinosil.com
The table below summarizes the potential roles of organosilanes in advanced manufacturing sectors.
| Manufacturing Sector | Application Area | Role of Organosilane |
| Semiconductors | Dielectric Film Deposition | Precursor for Chemical Vapor Deposition (CVD) of SiO₂ layers. |
| Surface Modification | Functionalization of wafer surfaces to improve adhesion or create specific properties. | |
| Component Manufacturing | Used in creating materials for thermally stable and chemically resistant parts like gas mixers. 3dsystems.com | |
| Nanotechnology | Nanoparticle Synthesis | Precursor for silica nanoparticle formation via sol-gel processes. sinosil.commdpi.com |
| Composite Materials | Acts as a coupling agent to bond inorganic nanoparticles to polymer matrices. sinosil.commdpi.com | |
| Functional Coatings | Forms nanohybrid materials for hydrophobic or functional surface treatments. nih.gov |
Exploration of New Functional Materials
The versatility of this compound lies in its role as a building block for a vast array of advanced functional materials, primarily through the creation of organic-inorganic hybrids. researchgate.net These materials combine the properties of both components, leading to enhanced performance. researchgate.net
Hybrid Polymers and Composites: Organosilanes are instrumental in forming hybrid materials with improved mechanical and thermal properties. researchgate.net They act as coupling agents that form covalent bonds between inorganic fillers (like silica nanoparticles) and organic polymer matrices (like epoxy resins). mdpi.comnih.gov This strong interfacial bond leads to materials with greater strength, stability, and degradation resistance compared to the base polymer. mdpi.com
Functional Surfaces and Coatings: A major application is the modification of surfaces to impart specific functionalities.
Hydrophobicity: By applying organosilanes with non-polar organic groups, surfaces like cotton fabrics can be rendered highly hydrophobic, with water contact angles exceeding 150°. nih.gov
Sorption and Catalysis: The hetero-condensation of functional triethoxysilanes onto surfaces like silica gel, zeolites, or glass creates materials capable of selectively adsorbing metal ions such as gold, palladium, and rhodium from solutions. mdpi.com This has potential applications in environmental remediation and catalysis. mdpi.com
Antimicrobial Properties: Hybrid materials can be created by embedding metal nanoparticles, such as silver, within an organosilicon polymer matrix. nih.gov These composites exhibit antimicrobial activity while benefiting from the stability and biocompatibility of the siloxane network. nih.gov
ORMOSILs and Fibrous Materials: Organically Modified Silicas (ORMOSILs) are a class of hybrid materials synthesized via the sol-gel process, incorporating organic functional groups into the silica network. researchgate.net This leads to materials like hybrid nanofibers that possess unique properties derived from the interconnection of organic and inorganic components, finding potential use in sensors, catalysis, and filtration. researchgate.net
Sustainable and Green Chemistry Approaches in Organosilane Research
The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint, and organosilane research is a key part of this trend. youtube.com
Atom Economy and Waste Prevention: A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product (atom economy). youtube.com Hydrosilylation is an example of an atom-economic reaction used to produce organosilanes. nih.gov Researchers are developing flow-chemistry systems that improve yields and reduce waste compared to traditional batch processes. sci-hub.se The traditional synthesis of ibuprofen, for instance, had a low atom economy, but a redesigned green synthesis significantly reduced waste—a paradigm that is being applied to silane (B1218182) synthesis. youtube.com
Renewable Feedstocks and Greener Solvents: There is a strong push to move away from petrochemical feedstocks and hazardous solvents.
A revolutionary approach involves using silica (sand) as a starting material, which is abundant and non-toxic. nih.govmdpi.com
The use of green solvents like alcohols, water, or even solvent-free reaction conditions is becoming more common. nih.govacs.org For example, cobalt-catalyzed hydrosilylation has been successfully performed in green protic solvents. nih.gov
Energy Efficiency and Safer Catalysts:
Novel synthetic routes are being designed to operate under milder conditions, such as lower temperatures and pressures, thereby reducing energy consumption. nih.govsci-hub.se
There is a shift from using precious metal catalysts like platinum to catalysts based on more earth-abundant and less toxic metals like iron, cobalt, and nickel. nih.govacs.org
Circular Economy Concepts: Emerging research demonstrates a circular approach where the synthesis of valuable alkoxysilanes is coupled with the production of clean energy. For instance, a cobalt-catalyzed process has been developed that produces both the desired silicon precursor and hydrogen gas, which can then be used in a fuel cell. nih.gov This turns a potential byproduct into a valuable resource, embodying the principles of a circular economy. nih.gov
The table below highlights key green chemistry strategies being applied in organosilane research.
| Green Chemistry Principle | Application in Organosilane Research |
| Waste Prevention | Direct synthesis from SiO₂ avoids byproducts from the chlorosilane route. mdpi.com |
| Atom Economy | Use of addition reactions like hydrosilylation. nih.gov |
| Safer Solvents & Auxiliaries | Development of solvent-free protocols and use of alcohols or water as solvents. nih.govacs.org |
| Use of Renewable Feedstocks | Utilizing silica (sand) as a primary raw material. nih.gov |
| Catalysis | Replacing platinum catalysts with earth-abundant metals like cobalt and iron. acs.org |
| Design for Energy Efficiency | Developing reactions that proceed at room temperature. nih.govacs.org |
Q & A
Basic Research Questions
Q. How can a factorial experimental design be applied to optimize the formulation of triethoxy(propan-2-yl)silane-based coatings for corrosion protection?
- Methodology : Utilize a 3³ factorial design to evaluate three key variables:
- Silane ratio (e.g., APTES:GPTMS ratios like 1:2, 1:1, 2:1)
- Silane concentration (e.g., 2%, 4%, 6% by volume)
- Hydrolysis time (e.g., 30, 90, 150 minutes).
Q. What characterization techniques are essential for evaluating silane film quality in surface modification studies?
- Key methods :
- Scanning Electron Microscopy (SEM) and Energy-Dispersive Spectroscopy (EDS) for surface morphology and elemental composition.
- Electrochemical Techniques : Open-circuit potential (OCP) and EIS to assess corrosion resistance.
- Sessile Drop Method : Contact angle measurements to quantify wettability .
Advanced Research Questions
Q. How do interaction effects between silane ratio and hydrolysis time influence the structural integrity of hybrid films?
- Analysis : Use response surface methodology (RSM) to model nonlinear relationships. For example:
- A hydrolysis time of 90 minutes with a 2:1 silane ratio yields optimal hydrophobicity (contact angle >100°).
- Quadratic terms in regression models (e.g., hydrolysis time²) reveal threshold effects beyond 150 minutes due to over-hydrolysis .
Q. What strategies reconcile discrepancies between electrochemical performance and wettability data in silane film studies?
- Case Study : A hybrid film with high contact angle (109.7°) but moderate corrosion resistance may result from incomplete cross-linking despite hydrophobicity.
- Resolution : Combine multivariate regression (to prioritize variables) and FTIR spectroscopy (to confirm siloxane network formation). Electrochemical data should corroborate wettability trends; deviations indicate hidden factors (e.g., substrate adhesion) .
Q. How can researchers validate the reliability of predictive models for silane-based composite behavior?
- Validation Steps :
Cross-Validation : Split datasets into training (70%) and testing (30%) subsets.
Sensitivity Analysis : Vary input parameters (e.g., ±10% concentration) to assess model robustness.
Benchmarking : Compare results against established literature (e.g., R² > 0.8 is acceptable for industrial coatings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
